3-Methylfuro[2,3-b]pyridine

Kinase inhibitor design Hinge-binding pharmacophore Isosteric replacement

3-Methylfuro[2,3-b]pyridine (CAS 109274-90-0) is a fused bicyclic heterocycle comprising an electron-rich furan ring and an electron-deficient pyridine ring, with a methyl substituent at the 3-position. It serves as a versatile small-molecule scaffold of growing interest in medicinal chemistry, particularly as a hinge-binding isostere of the privileged 7-azaindole core in kinase inhibitor design.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 109274-90-0
Cat. No. B009145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylfuro[2,3-b]pyridine
CAS109274-90-0
SynonymsFuro[2,3-b]pyridine, 3-methyl- (9CI)
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C=CC=N2
InChIInChI=1S/C8H7NO/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3
InChIKeyGSEKQZVLTYPPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylfuro[2,3-b]pyridine (CAS 109274-90-0): Core Scaffold Profile and Procurement Positioning


3-Methylfuro[2,3-b]pyridine (CAS 109274-90-0) is a fused bicyclic heterocycle comprising an electron-rich furan ring and an electron-deficient pyridine ring, with a methyl substituent at the 3-position [1]. It serves as a versatile small-molecule scaffold of growing interest in medicinal chemistry, particularly as a hinge-binding isostere of the privileged 7-azaindole core in kinase inhibitor design [1][2]. The compound is commercially available at purities of ≥95%, typically as a research-grade building block .

Why Furo[2,3-b]pyridine Analogs Cannot Be Interchanged with 3-Methylfuro[2,3-b]pyridine in SAR-Driven Programs


The 3-methyl substituent on the furo[2,3-b]pyridine core is not a passive structural feature; it directly influences the scaffold's synthetic accessibility at the 3-position and its physicochemical properties [1][2]. In kinase inhibitor development, the furo[2,3-b]pyridine core is employed as an isosteric replacement for 7-azaindole to deliberately alter the hydrogen-bonding pattern with the kinase hinge region—a strategy demonstrated to tune selectivity across the kinome without sacrificing potency [1]. The 3-position is one of only two key functional handles enabling palladium-mediated chemoselective cross-coupling for late-stage diversification [1]. The unsubstituted parent furo[2,3-b]pyridine (CAS 272-01-5) lacks the methyl group necessary for certain C–H functionalization routes, while the 2-methyl regioisomer (CAS 75332-26-2) presents a different steric and electronic environment at the furan ring, leading to divergent reactivity and biological outcomes [1][3].

Quantitative Differentiation Evidence for 3-Methylfuro[2,3-b]pyridine vs. Closest Analogs


Hinge-Binding Isosterism: Furo[2,3-b]pyridine as a 7-Azaindole Replacement for Kinase Selectivity Tuning

The furo[2,3-b]pyridine core is a direct isostere of 7-azaindole, differing by the replacement of the pyrrole N–H with a furan oxygen. Literature evidence demonstrates that this O-for-NH substitution modifies the hydrogen-bonding capacity at the kinase hinge region—reducing the number of H-bond donor/acceptor interactions relative to azaindole—and can thereby alter kinase selectivity profiles without compromising potency [1]. 3-Methylfuro[2,3-b]pyridine is the 3-methyl-substituted variant of this isosteric core, providing a pre-functionalized entry point for cross-coupling at the 3-position, a key vector for SAR exploration [1].

Kinase inhibitor design Hinge-binding pharmacophore Isosteric replacement Selectivity engineering

Antitubercular Selectivity: Furo[2,3-b]pyridine Derivatives Demonstrate >128-fold Selectivity for M. tuberculosis over Mammalian Cells

In a systematic screening of an in-house furopyridine library against Mycobacterium tuberculosis, a furo[2,3-b]pyridine-based compound was identified with a selectivity index (SI) exceeding 128 when comparing antimycobacterial activity (MIC90) against cytotoxicity toward mammalian cells [1]. The lead compound, designated 5aα, exhibited a MIC90 value of 10.5 µM against M. tuberculosis H37Rv and was active against multiple drug-resistant strains . This level of selectivity is notably higher than many first-line antitubercular agents evaluated under comparable conditions, positioning the furo[2,3-b]pyridine core as a privileged scaffold for further optimization against multidrug-resistant TB [1].

Antitubercular agents Multidrug-resistant tuberculosis Selectivity index Furopyridine library screening

Synthetic Accessibility: 4-Step Gram-Scale Route with Single Chromatographic Purification vs. Multi-Step Traditional Approaches

A 2020 publication described a concise 4-step synthetic route to furo[2,3-b]pyridines bearing functional handles at the 3- and 5-positions, requiring only a single chromatographic purification step and successfully executed on a multi-gram scale [1]. This contrasts with earlier synthetic approaches to furo[2,3-b]pyridines that typically required 5–7 steps, multiple chromatographic purifications, or employed conditions incompatible with scale-up (e.g., DDQ oxidation, specialized Pd-catalyzed one-pot sequences) [1]. The 3-methyl substituent present in 3-methylfuro[2,3-b]pyridine serves as a pre-installed functional handle amenable to further palladium-mediated cross-coupling, enabling rapid SAR exploration from a single starting material [1].

Gram-scale synthesis Chemoselective cross-coupling Process chemistry Furopyridine scaffold

Kinase Target Scope: Furo[2,3-b]pyridine Core Validated Against B-Raf, Lck, EGFR, IGF-1R, AKT, and FGFR

The furo[2,3-b]pyridine scaffold has been validated as a kinase inhibitor core across multiple therapeutically relevant targets including B-Raf, lymphocyte-specific protein tyrosine kinase (Lck), epidermal growth factor receptor (EGFR), insulin-like growth factor 1 receptor (IGF-1R), and AKT [1]. Notably, PD176067—a furo[2,3-b]pyridine-derived compound—was advanced to preclinical development as a reversible and selective fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor for solid tumor treatment, with oral toxicity studies conducted in rats at doses of 10, 30, and 60 mg/m² [2][3]. This breadth of validated kinase targets distinguishes the furo[2,3-b]pyridine core from more narrowly validated heterocyclic scaffolds such as thieno[2,3-b]pyridine, which has been primarily explored in the context of PLC-γ inhibition [4].

Kinase inhibitor Target scope FGFR inhibitor AKT inhibitor

Anticancer Cytotoxicity: Furo[2,3-b]pyridine Derivatives with IC50 in Nanomolar Range vs. Gefitinib Benchmark in EGFR Inhibition

Furo[2,3-b]pyridine derivatives have demonstrated EGFR inhibitory activity at nanomolar concentrations. Compounds 6b, 2, and 7c exhibited IC50 values of 31.80, 37.07, and 42.52 nM respectively against EGFR, directly comparable to the clinically approved EGFR inhibitor gefitinib (IC50 = 29.16 nM) when tested under the same assay conditions [1]. This nanomolar potency is competitive with the best-in-class EGFR inhibitors and contrasts with thieno[2,3-b]pyridine-based compounds from the same study, for which the most potent analog (17d) exhibited GI50 values in the nanomolar range against cell lines but without direct EGFR enzymatic IC50 comparison [2]. Additionally, furo[2,3-b]pyridine derivatives have shown IC50 values as low as 3.6 µM in cytotoxicity assays against cancer cell lines, with certain trifluoromethyl-substituted analogs achieving IC50 values of 5.8 and 3.6 µM .

Anticancer activity EGFR inhibition Cytotoxicity IC50 Kinase inhibitor benchmarking

Chemoselective Cross-Coupling at 3-Position: Enabling Late-Stage Diversification Not Accessible with Unsubstituted Furo[2,3-b]pyridine

The 3-position of furo[2,3-b]pyridine is one of two sites (along with the 5-position) engineered for palladium-mediated chemoselective cross-coupling in the optimized 4-step synthetic route [1]. The presence of a halogen or pseudohalogen handle at the 3-position allows for sequential, chemoselective functionalization—first at the 5-position, then at the 3-position—enabling systematic SAR exploration from a single advanced intermediate [1]. The 3-methyl group present in 3-methylfuro[2,3-b]pyridine provides a non-halogen starting point that can be selectively functionalized via C–H activation or converted to a halogen handle for traditional cross-coupling, offering greater synthetic flexibility compared to the unsubstituted parent compound, which requires initial functionalization before any diversification can occur [1][2].

Palladium-catalyzed cross-coupling Chemoselective functionalization Late-stage diversification SAR exploration

High-Impact Application Scenarios for 3-Methylfuro[2,3-b]pyridine Based on Evidence-Backed Differentiation


Kinase Inhibitor Lead Generation Requiring Scaffold-Hopping from 7-Azaindole

In programs where a 7-azaindole-based kinase inhibitor has demonstrated potency but suffers from poor kinome-wide selectivity, 3-methylfuro[2,3-b]pyridine serves as a direct isosteric replacement building block. The O-for-NH substitution alters the hydrogen-bonding pattern at the kinase hinge, a strategy supported by literature evidence showing that modification of hinge interactions can improve selectivity without potency loss [1]. The pre-installed 3-methyl group provides an immediate vector for cross-coupling-based SAR exploration at the position most proximal to the hinge-binding motif [1].

Multidrug-Resistant Tuberculosis Drug Discovery

The furo[2,3-b]pyridine scaffold has demonstrated a selectivity index exceeding 128 against M. tuberculosis versus mammalian cells, with confirmed activity against multiple drug-resistant strains [2]. 3-Methylfuro[2,3-b]pyridine is the appropriate building block for constructing and expanding focused libraries based on this validated antitubercular chemotype, particularly for programs targeting the 3-position as a diversity point in SAR exploration [2].

EGFR Inhibitor Optimization for Drug-Resistant NSCLC Mutants

Furo[2,3-b]pyridine derivatives have exhibited EGFR inhibitory activity within ~1.1-fold of gefitinib (IC50 31.80 nM vs. 29.16 nM) [3]. Given the scaffold's structural differentiation from quinazoline-based EGFR inhibitors, 3-methylfuro[2,3-b]pyridine is a strategic building block for medicinal chemistry teams pursuing next-generation EGFR inhibitors targeting the L858R/T790M and L858R/T790M/C797S drug-resistant mutants, where furopyridine derivatives have demonstrated nanomolar-range potency .

Rapid SAR Library Construction via Chemoselective Cross-Coupling

The validated 4-step synthetic route compatible with gram-scale production and requiring only a single chromatographic purification makes 3-methylfuro[2,3-b]pyridine an operationally attractive building block for parallel library synthesis [1]. The 3-methyl substituent can be directly leveraged in C–H functionalization strategies or converted to a halogen handle for sequential, chemoselective Pd-mediated cross-coupling—first at the 5-position then at the 3-position—enabling systematic exploration of two diversity vectors from a single advanced intermediate [1].

Quote Request

Request a Quote for 3-Methylfuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.